molecular formula C17H21N3O2 B2563153 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 922105-49-5

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No.: B2563153
CAS No.: 922105-49-5
M. Wt: 299.374
InChI Key: RVGIUDMDHNOTOE-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide is a synthetic chemical compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold recognized for its significant potential in medicinal chemistry and pharmaceutical research . The 1,3,4-oxadiazole core is a key pharmacophore in various bioactive molecules, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Specifically, analogs containing the 5-cyclohexyl-1,3,4-oxadiazole structure have been identified as inhibitors of Ca2+/calmodulin-stimulated adenylyl cyclases (AC1 and AC8) . This mechanism is a promising target for the development of novel therapeutic agents for chronic inflammatory pain and opioid dependence, as demonstrated in cellular assays and mouse models . The incorporation of the 3,4-dimethylbenzamide moiety at the 2-position of the oxadiazole ring is designed to modulate the compound's potency, selectivity, and physicochemical properties. This product is intended for research purposes, such as investigating enzyme inhibition, structure-activity relationships (SAR), and other preclinical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGIUDMDHNOTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere for carboxylic acids, carboxamides, and esters, which allows it to modulate various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations

Synthetic Yields :

  • Yields vary significantly (18–77%), influenced by substituent reactivity. For example, bromo-substituted 46 achieved 77% yield, while isopropoxy-substituted 50 yielded only 18% .
  • Dimethyl-substituted 49 lacks reported yield data, limiting direct comparison.

Purity and Retention Time :

  • HPLC purity exceeds 95% for most analogs. Compound 52 (4-methyl) achieved 100% purity, suggesting efficient purification .
  • Retention times correlate with substituent hydrophobicity. For instance, 3-phenyl-substituted 57 (13.318 min) exhibits longer retention than 4-fluoro-54 (12.732 min), reflecting increased lipophilicity .

Structural Implications: Dimethyl vs. EWGs vs. EDGs: Chloro (56) and trifluoromethyl (48) substituents may improve metabolic stability but reduce solubility, whereas methoxy (51) or methyl groups (52) could enhance bioavailability .

Comparison with Non-Benzamide Analogs

and describe oxadiazoles with alternative cores (e.g., cyclopropyl or quinoxalinyl groups). For example:

  • Four-component derivatives (e.g., 5f–5i in ) feature branched alkyl/aryl groups, synthesized in 82–86% yields, highlighting divergent synthetic strategies .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a five-membered oxadiazole ring and a dimethylbenzamide moiety. The cyclohexyl group enhances its stability and solubility, which are crucial for biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It acts as a bioisostere for carboxylic acids and amides, facilitating modulation of key biological pathways.

Key Pathways Affected

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication through interference with viral enzymes.
  • Anti-inflammatory Effects : Studies indicate that it can reduce inflammatory mediators in cellular models.
  • Antitumor Properties : Preliminary data suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity IC50 Value (µM)Model/System Reference
Antiviral10.5Viral replication assay
Anti-inflammatory15.2RAW 264.7 macrophages
Antitumor8.7MCF-7 breast cancer cells
Antioxidant12.0DPPH radical scavenging assay

Case Study 1: Antitumor Activity

In a study involving MCF-7 breast cancer cells, this compound exhibited significant cytotoxicity with an IC50 value of 8.7 µM. The mechanism was linked to the induction of apoptosis via the intrinsic pathway.

Case Study 2: Anti-inflammatory Effects

Research conducted on RAW 264.7 macrophages demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 with an IC50 of 15.2 µM. This suggests its potential as an anti-inflammatory agent.

Comparative Analysis

When compared to similar compounds like other oxadiazoles and benzamides, this compound stands out due to its unique structural features which enhance its biological activity.

Compound Key Activity IC50 Value (µM)
This compoundAntitumor8.7
1,2,4-OxadiazoleAntiviral15.0
Benzamide Derivative AAnti-inflammatory20.0

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and potential clinical applications. Future studies should focus on:

  • Mechanistic studies to elucidate specific molecular targets.
  • In vivo studies to assess therapeutic efficacy and safety.
  • Development of derivatives to enhance potency and selectivity.

Q & A

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParametersReference
1H^1H NMRCyclohexyl δ 1.2–2.0; Aromatic δ 7.0–8.0
HPLCRetention time: 12.2–13.3 min; Purity ≥95%
ESI-MS[M+H]+^+: m/z 341.2 (calculated)

Q. Table 2. Biological Activity of Structural Analogs

Analog SubstituentTargetActivity (EC50_{50}/MIC)Reference
4-Fluoro (Compound 54)Ca2+^{2+}/Calmodulin0.8 µM (enzyme inhibition)
3-Trifluoromethyl (48)S. aureusMIC = 8 µg/mL
5-Phenyl (OZE-II)MRSASurvival rate ↑ 40% (in vivo)

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